1-Fluoro-5-(2-fluorophenyl)naphthalene
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Overview
Description
1-Fluoro-5-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at specific positions on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(2-fluorophenyl)naphthalene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex polycyclic aromatic hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include dihydronaphthalenes.
Scientific Research Applications
1-Fluoro-5-(2-fluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of fluorine-containing organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-(2-fluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Fluoro-5-(2-fluorophenyl)naphthalene can be compared with other fluorinated naphthalenes and polycyclic aromatic hydrocarbons:
Properties
Molecular Formula |
C16H10F2 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-5-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-9-2-1-5-13(15)11-6-3-8-14-12(11)7-4-10-16(14)18/h1-10H |
InChI Key |
INMQTMRLJVUPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC=C3F)F |
Origin of Product |
United States |
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